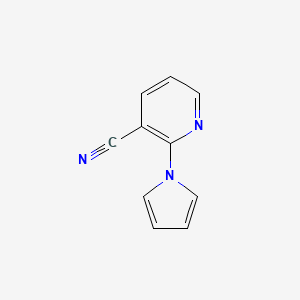
2-(1H-pyrrol-1-yl)nicotinonitrile
描述
2-(1H-pyrrol-1-yl)nicotinonitrile is a heterocyclic compound that features both a pyrrole ring and a nicotinonitrile moiety
作用机制
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)nicotinonitrile are microtubules in human cancer cell lines . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs.
Mode of Action
This compound interacts with its targets by inhibiting the assembly of microtubules . This compound binds to the colchicine binding site in the tubulin dimer, which is a part of the microtubule structure . The binding of this compound to the tubulin dimer prevents the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is essential for cell division .
Biochemical Pathways
The inhibition of microtubule assembly disrupts the mitotic spindle’s formation, leading to cell cycle arrest at the G2/M phase . This disruption of the cell cycle leads to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potency against cancer cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It achieves this by disrupting microtubule assembly, leading to cell cycle arrest and subsequent apoptosis . In particular, one of the synthesized compounds exhibited antitumor activity similar to or higher than crolibulin and combretastatin A-4 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of pyrrole with nicotinonitrile under specific conditions. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-(1H-pyrrol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.
科学研究应用
2-(1H-pyrrol-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being explored for its potential anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- Pyridine-2(H)-one derivatives
- Furo[2,3-b]pyridine derivatives
- 3-cyanopyridine derivatives
Uniqueness
2-(1H-pyrrol-1-yl)nicotinonitrile is unique due to its combination of a pyrrole ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-pyrrol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZSGPZAZWIPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270865 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866043-26-7 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866043-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


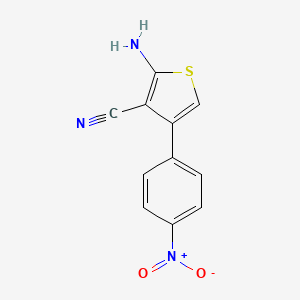
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)
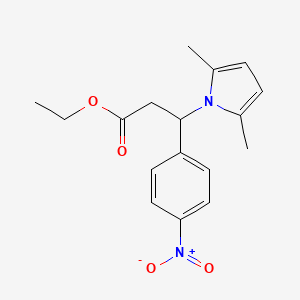
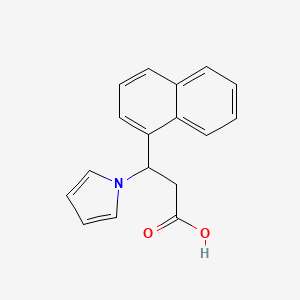
![N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide](/img/structure/B3160375.png)
![Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B3160379.png)
![Ethyl 2-methyl-6-[3-(trifluoromethyl)phenyl]nicotinate](/img/structure/B3160386.png)
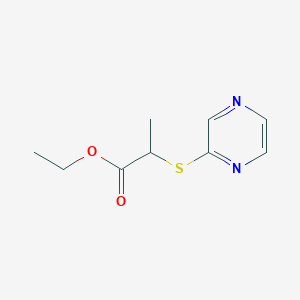
![4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline](/img/structure/B3160399.png)
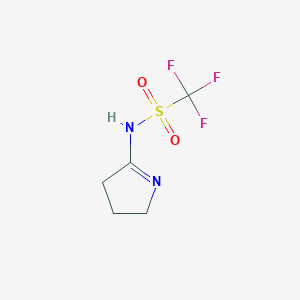

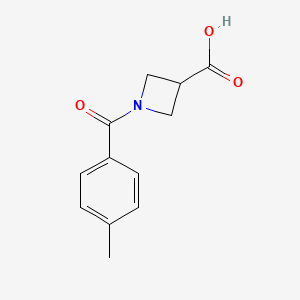
![N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide](/img/structure/B3160427.png)
![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide](/img/structure/B3160435.png)
